
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, closely related to the target compound, often involves multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component reaction catalyzed by natural hydroxyapatite. Spectroscopic techniques like NMR and FT-IR, along with single-crystal X-ray diffraction, were employed for structural studies, highlighting the complexity and precision needed in synthesizing such compounds (Louroubi et al., 2019).
Molecular Structure Analysis
The analysis of molecular structures often involves understanding hydrogen-bonding patterns, as seen in enaminones. For example, the structure of various pyrrolidin-2-ylidene ethanones demonstrated intricate hydrogen bonding leading to the formation of centrosymmetric dimers and chains, providing insight into the stabilizing interactions within similar molecular frameworks (Balderson et al., 2007).
Chemical Reactions and Properties
Photooxygenation of aryl-diaminopyrimidines, similar to components of the target compound, leads to novel ketones and, under reductive conditions, pyrimidinones. Such reactions underline the compound's reactive versatility and potential for forming diverse structures (Oppenländer et al., 1988).
Physical Properties Analysis
The physical properties of related compounds, such as 1,2-di(pyridin-2-yl)ethanes, reveal their mesomorphic behavior, only exhibiting nematic phases under specific conditions. This underscores the significance of substituent effects on the physical behavior of such molecular entities (Mikhaleva & Kuznetsova, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like the microwave-assisted synthesis of pyrrolidine derivatives, showcasing the compound's potential for undergoing various chemical transformations under different conditions (Merugu, Ramesh, & Sreenivasulu, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
One area of application involves the synthesis of complex pharmaceuticals. For example, the process development for the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves related chemical structures. This showcases the importance of such compounds in the development of new pharmaceuticals, emphasizing their role in enhancing diastereoselectivity and stereochemistry in drug synthesis (Butters et al., 2001).
Materials Science: Novel Polyimides
In materials science, the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines demonstrates the application in creating materials with excellent thermal stability and mechanical properties. This research highlights the potential of such compounds in the development of high-performance materials (Wang et al., 2006).
Organic Chemistry: Magnesium and Zinc Complexes
Another application is found in organic chemistry, where magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands were synthesized. These complexes show promising activity in the ring-opening polymerization of lactones, indicating their utility in polymer science (Wang et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical applications, particularly focusing on their fungicidal activity, demonstrate the potential of these compounds in addressing challenges in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-2-3-14(13(18)8-11)23-10-15(22)21-7-4-12(9-21)24-16-19-5-1-6-20-16/h1-3,5-6,8,12H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOEEZDXHLSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

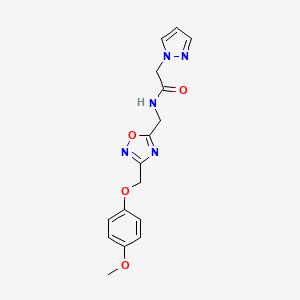
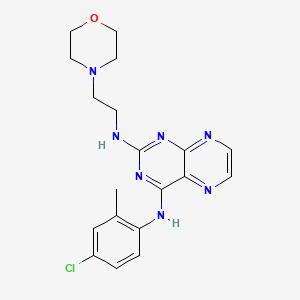
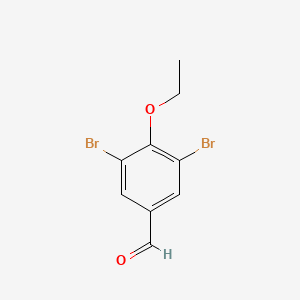
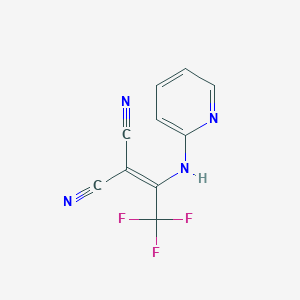
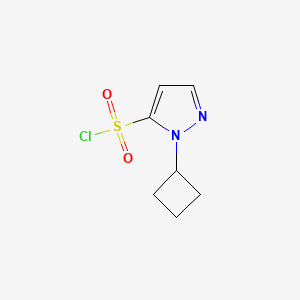
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

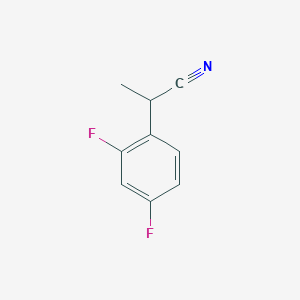
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)
